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Compound of Interest

Compound Name: Tos-PEG6-CH2CO2tBu

Cat. No.: B611437 Get Quote

Technical Guide: Tos-PEG6-CH2CO2tBu
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tos-PEG6-CH2CO2tBu, a

heterobifunctional PROTAC linker used in targeted protein degradation and other

bioconjugation applications. This document outlines its chemical properties, applications, and

detailed experimental protocols.

Core Compound Information
Tos-PEG6-CH2CO2tBu is a polyethylene glycol (PEG) derivative that contains a tosyl group

and a t-butyl ester.[1] The hydrophilic PEG spacer enhances solubility in aqueous media.[1] Its

chemical structure is designed for specific, sequential reactions, making it a valuable tool in the

synthesis of complex biomolecules.

Property Value Reference

CAS Number 1949793-62-7 --INVALID-LINK--

Molecular Weight 506.6 g/mol --INVALID-LINK--

Molecular Formula C23H38O10S --INVALID-LINK--

Functional Groups Tosyl, t-butyl ester --INVALID-LINK--
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Key Applications
The primary application of Tos-PEG6-CH2CO2tBu is as a linker in the development of

Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that

recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[2] The linker is a

critical component that connects the ligand for the target protein and the ligand for the E3

ligase.[3][4]

The key features of Tos-PEG6-CH2CO2tBu in this context are:

Tosyl Group: This is an excellent leaving group for nucleophilic substitution reactions, readily

reacting with amines, thiols, and hydroxyls.[2]

PEG Spacer: The six-unit PEG chain enhances the hydrophilicity and biocompatibility of the

resulting PROTAC molecule, which can improve solubility, reduce aggregation, and optimize

the formation of the ternary complex between the target protein, the PROTAC, and the E3

ligase.[2][3][5]

t-Butyl Ester: The tert-butyl protected carboxyl group can be deprotected under acidic

conditions, allowing for subsequent conjugation steps.[1]

Beyond PROTACs, this linker is also valuable in the synthesis of Antibody-Drug Conjugates

(ADCs), where it connects a cytotoxic drug to a monoclonal antibody.[2]

Experimental Protocols
Protocol 1: Conjugation of Tos-PEG6-CH2CO2tBu to a
Primary Amine
This protocol outlines the general procedure for the reaction of Tos-PEG6-CH2CO2tBu with a

molecule containing a primary amine.

Materials:

Tos-PEG6-CH2CO2tBu

Amine-containing substrate (e.g., a small molecule ligand)
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Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

Nitrogen or Argon gas

Reaction vessel (e.g., round-bottom flask)

Magnetic stirrer and stir bar

Procedure:

Preparation: Ensure all glassware is thoroughly dried. Dissolve the amine-containing

substrate in anhydrous DMF or MeCN in a reaction vessel. In a separate vial, dissolve Tos-
PEG6-CH2CO2tBu in a minimal amount of the same anhydrous solvent.

Reaction Setup: Add a mild, non-nucleophilic base such as potassium carbonate (2-3

equivalents relative to the amine) or DIPEA (2-3 equivalents) to the solution containing the

amine. The base acts as a scavenger for the p-toluenesulfonic acid byproduct. Purge the

reaction vessel with nitrogen or argon gas.

Conjugation Reaction: Slowly add the dissolved Tos-PEG6-CH2CO2tBu to the reaction

mixture. A typical molar ratio is 1:1 to 1:1.5 of the linker to the primary amine. Stir the

reaction mixture at room temperature or elevate the temperature to 40-60°C to increase the

reaction rate, depending on the reactivity of the amine.

Monitoring: Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry

(LC-MS).

Purification: Once the reaction is complete, the crude product can be purified. Common

techniques include precipitation by adding the reaction mixture to a cold, non-polar solvent

like diethyl ether, or by using chromatography methods such as Size Exclusion

Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-

HPLC).[6]

Protocol 2: Deprotection of the t-Butyl Ester
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Following conjugation, the t-butyl protecting group can be removed to reveal a carboxylic acid,

which can be used for further modifications.

Materials:

Conjugated product from Protocol 1

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Nitrogen or Argon gas

Procedure:

Dissolve the Boc-protected conjugate in dichloromethane.

Add an excess of trifluoroacetic acid (typically 20-50% v/v).

Stir the reaction at room temperature for 1-4 hours.

Monitor the deprotection by LC-MS.

Once complete, remove the solvent and excess TFA under reduced pressure.

Visualizing Workflows and Pathways
PROTAC-Mediated Protein Degradation
The following diagram illustrates the general mechanism of action for a PROTAC synthesized

using a linker like Tos-PEG6-CH2CO2tBu.
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Start Materials:
- Amine-containing Ligand 1

- Tos-PEG6-CH2CO2tBu

Step 1: Conjugation
(Nucleophilic Substitution)

Intermediate Product:
Ligand1-PEG6-CH2CO2tBu

Step 2: Deprotection
(Acidic Conditions)

Activated Linker:
Ligand1-PEG6-CH2COOH

Step 3: Amide Coupling
(with Ligand 2)

Final Product:
Ligand1-PEG6-Ligand2

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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